molecular formula C12H15ClN2OS B6424657 5-methyl-4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1,2-oxazole hydrochloride CAS No. 2034456-71-6

5-methyl-4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1,2-oxazole hydrochloride

Cat. No.: B6424657
CAS No.: 2034456-71-6
M. Wt: 270.78 g/mol
InChI Key: RQIGHPMBLOVJCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1,2-oxazole hydrochloride is a heterocyclic compound featuring a fused thienopyridine core linked to a methyl-oxazole moiety via a methylene bridge. The hydrochloride salt enhances its solubility, a common strategy in pharmaceutical chemistry to improve bioavailability.

Properties

IUPAC Name

4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)-5-methyl-1,2-oxazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS.ClH/c1-9-11(6-13-15-9)8-14-4-2-12-10(7-14)3-5-16-12;/h3,5-6H,2,4,7-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIGHPMBLOVJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCC3=C(C2)C=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Methyl-4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1,2-oxazole hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including antimicrobial properties, cytotoxicity, and molecular interactions.

  • IUPAC Name : this compound
  • Molecular Formula : C14H17N3OS
  • Molecular Weight : 275 Da
  • LogP : 1.61
  • Polar Surface Area : 42 Ų

Antimicrobial Activity

Research has indicated that derivatives of thieno[3,2-c]pyridine exhibit significant antimicrobial properties. For instance:

  • A study evaluated various thiazolopyridine derivatives for their antimicrobial activity against pathogenic bacteria and fungi. The compound demonstrated potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with a minimum inhibitory concentration (MIC) of 0.21 μM for the most active derivative .

Cytotoxicity Studies

Cytotoxicity assessments were performed using the MTT assay on HaCat and Balb/c 3T3 cell lines:

  • The results indicated that specific derivatives exhibited promising cytotoxic effects, suggesting potential applications in cancer therapy. The binding interactions of these compounds with cellular targets were also explored through molecular docking studies .

Molecular Docking and Binding Interactions

Molecular docking studies revealed that the compound forms crucial interactions with DNA gyrase and MurD enzymes:

  • The most active compound showed strong binding energies comparable to those of established antibiotics like ciprofloxacin. Key interactions included hydrogen bonds and pi-stacking interactions that stabilize the compound within the active sites of these enzymes .

Study on Thiazolopyridine Derivatives

In a comprehensive study involving several thiazolopyridine derivatives:

  • Compound 3g was highlighted for its strong antibacterial activity against multiple strains of bacteria.
  • The study also emphasized the importance of structural modifications in enhancing biological activity and optimizing drug-like properties.

Data Summary Table

PropertyValue
IUPAC NameThis compound
Molecular FormulaC14H17N3OS
Molecular Weight275 Da
LogP1.61
Polar Surface Area42 Ų
MIC Against E. coli0.21 μM

Comparison with Similar Compounds

Thienopyridine Derivatives: Prasugrel

Key Structural Features :

  • Prasugrel: Contains a thieno[3,2-c]pyridine core with a 2-fluorophenyl-substituted cyclopropane ester group .
  • Target Compound: Replaces the ester group with a methyl-oxazole, retaining the thienopyridine core but altering electronic and steric properties.

Oxadiazole and Piperidine Derivatives

Example Compound : 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride (C₁₄H₁₈ClN₃O, MW 279.76) .

Comparison :

  • Oxadiazole vs. Oxazole: Oxadiazoles are more electron-deficient, favoring π-π interactions, while oxazoles can act as both hydrogen-bond acceptors and donors. This difference may alter target selectivity or metabolic pathways.
  • Salt Form : Both compounds utilize hydrochloride salts to enhance aqueous solubility, a critical factor in drug delivery.

Triazole Derivatives

Example Compound : 5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride .

Comparison :

  • Triazole vs. Oxazole : Triazoles exhibit distinct hydrogen-bonding capabilities and metabolic stability. The dihydrochloride salt in the triazole derivative underscores the importance of salt selection for optimizing physicochemical properties.

Data Table: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight Core Structure Key Substituents Biological Activity
Prasugrel C₁₄H₁₈FNO₃S 373.36 Thieno[3,2-c]pyridine Ester, cyclopropane, fluorine Antiplatelet (ADP inhibition)
Target Compound C₁₄H₁₈ClN₃OS 311.83* Thieno[3,2-c]pyridine Methyl-oxazole, methylene bridge Hypothesized antiplatelet
4-[3-(4-Methylphenyl)-oxadiazolyl]piperidine HCl C₁₄H₁₈ClN₃O 279.76 Piperidine Oxadiazole, p-tolyl Undisclosed (structural analog)
EN 300-1666523 () C₁₄H₂₂N₄O₄ 310.36 Thieno[3,2-c]pyridine Acetate, 2-chlorophenyl Undisclosed

*Calculated molecular weight for target compound.

Research Findings and Implications

  • Solubility and Bioavailability : Hydrochloride salts in analogs like prasugrel and oxadiazole derivatives enhance solubility, suggesting similar benefits for the target compound .
  • Synthetic Accessibility : The absence of chirality in the target compound simplifies manufacturing compared to prasugrel’s racemic synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.